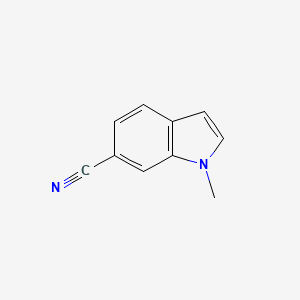

1-Methyl-1H-indole-6-carbonitrile

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical and Biological Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.gov This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, demonstrating a wide spectrum of biological activities. nih.gov The versatility of the indole ring allows for the synthesis of a diverse library of derivatives with varied pharmacological profiles.

Indole-containing compounds have been successfully developed into drugs for a multitude of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and neuroprotective agents. The ability of the indole nucleus to interact with various biological targets is a key reason for its prevalence in drug development programs.

Chemical and Biological Relevance of the Carbonitrile Functional Group in Heterocyclic Compounds

The carbonitrile (-C≡N) group is a highly versatile functional group in organic chemistry. When attached to a heterocyclic ring system like indole, it can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The nitrile group is a strong electron-withdrawing group, which can modulate the reactivity of the indole ring.

From a biological perspective, the carbonitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological macromolecules. In some instances, the nitrile group can be metabolized to an amide or a carboxylic acid, potentially leading to altered biological activity or serving as a prodrug feature.

Research Gaps and Opportunities in the Investigation of 1-Methyl-1H-indole-6-carbonitrile

Despite the well-established importance of both the indole scaffold and the carbonitrile functional group, a comprehensive survey of the scientific literature reveals a notable lack of specific research focused on this compound. While the synthesis of related indole derivatives is documented, and the general properties of similar compounds can be inferred, there is a clear gap in the dedicated study of this particular molecule.

This lack of specific data presents a significant opportunity for chemical and biological research. The unique substitution pattern of this compound could lead to novel pharmacological activities or serve as a valuable building block for the synthesis of more complex molecules. Future investigations could focus on developing efficient and scalable synthetic routes, exploring its potential as a therapeutic agent, and characterizing its physicochemical properties in detail. A study on the vibrational characteristics of the related compound, 6-isocyano-1-methyl-1H-indole, suggests that spectroscopic analysis could be a valuable tool in understanding the electronic environment of such molecules. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGAAHLMYPQCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572246 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20996-87-6 | |

| Record name | 1-Methyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 1 Methyl 1h Indole 6 Carbonitrile

The fundamental chemical properties of 1-Methyl-1H-indole-6-carbonitrile are summarized below. These data are essential for its identification, handling, and use in chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | sigmaaldrich.comvibrantpharma.com |

| Molecular Weight | 156.18 g/mol | sigmaaldrich.com |

| CAS Number | 20996-87-6 | sigmaaldrich.comvibrantpharma.com |

| Appearance | Solid | sigmaaldrich.com |

Synthesis of 1 Methyl 1h Indole 6 Carbonitrile

While a specific, detailed, and high-yield synthesis of 1-Methyl-1H-indole-6-carbonitrile is not extensively reported in the scientific literature, its preparation can be logically deduced from established synthetic methodologies for indole (B1671886) derivatives. The synthesis would likely involve two key transformations: the introduction of a nitrile group at the 6-position of the indole ring and the methylation of the indole nitrogen.

A plausible synthetic route would start from the commercially available 1H-indole-6-carbonitrile . nih.gov This starting material could then be subjected to N-methylation. A general and effective method for the N-methylation of indoles involves the use of a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride or potassium hydroxide (B78521) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds via the deprotonation of the indole nitrogen to form a more nucleophilic indolide anion, which then reacts with the methylating agent.

Alternatively, one could start with 1-methyl-1H-indole and introduce the carbonitrile group at the 6-position. This would likely involve an electrophilic aromatic substitution reaction, such as a cyanation reaction. However, direct cyanation of the indole ring at the 6-position can be challenging due to the preferential reactivity of the 3-position. Therefore, a more controlled, multi-step approach might be necessary, potentially involving a Sandmeyer reaction on a 6-amino-1-methyl-1H-indole precursor.

Biological and Pharmacological Activities

There is a significant lack of published research specifically detailing the biological and pharmacological activities of 1-Methyl-1H-indole-6-carbonitrile. However, based on the known activities of related indole (B1671886) compounds, some potential areas of interest can be hypothesized.

The indole-6-carboxylate ester scaffold, which is structurally related to this compound, has been investigated for its potential as receptor tyrosine kinase inhibitors, which are a class of anticancer agents. This suggests that this compound could be a candidate for screening in cancer cell lines.

Furthermore, the presence of the carbonitrile group could impart unique biological properties. Nitrile-containing compounds have been explored for a wide range of therapeutic applications, and the specific electronic and steric properties of the nitrile in this indole derivative could lead to novel interactions with biological targets.

Research Applications and Future Directions

Regioselective Synthesis of Substituted Indole Derivatives

The precise placement of substituents on the indole ring is paramount for modulating the biological activity and physicochemical properties of the resulting compounds. Consequently, the development of regioselective synthetic methods has been a major focus of chemical research.

Direct Synthetic Routes Towards this compound

Direct synthetic routes to this compound often involve the construction of the indole ring with the nitrile and methyl groups already positioned on the precursors. Classic indole syntheses such as the Fischer, Bischler, and Gassman methods can be adapted for this purpose, although they may present limitations regarding functional group tolerance and the use of harsh reaction conditions. thieme-connect.comwikipedia.orgyoutube.com For instance, the Fischer indole synthesis can be employed by reacting a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde, followed by cyclization. wikipedia.org

Multi-Component Reaction Strategies for Indole Carbonitrile Frameworks

Multi-component reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for the synthesis of complex molecular architectures in a single step. researchgate.netarkat-usa.org These reactions are particularly valuable for generating libraries of structurally diverse indole derivatives. researchgate.net For the synthesis of indole carbonitriles, MCRs can bring together three or more reactants to rapidly assemble the indole core with a cyano-group-bearing substituent. tandfonline.com For example, a one-pot, three-component reaction can be devised to synthesize pyran-annulated indole analogs. tandfonline.com Another approach involves the synthesis of indolylnicotinonitriles through a multi-component pathway. researchgate.net

Transition Metal-Catalyzed Approaches in Indole Carbonitrile Synthesis

Transition metal catalysis has revolutionized organic synthesis, offering mild and highly selective methods for bond formation. mdpi.comresearchgate.net In the context of indole carbonitrile synthesis, palladium-catalyzed cross-coupling reactions are particularly powerful tools. nih.gov These reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, enable the introduction of various substituents onto a pre-functionalized indole core. nih.govnih.govconsensus.appdoaj.org For example, a 3-iodo-1H-indole-2-carbonitrile derivative can serve as a versatile precursor for a range of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.govnih.gov Rhodium-catalyzed processes have also emerged as effective methods for the functionalization of indoles and the synthesis of fused polycyclic indole systems. nih.gov

Sustainable and Green Chemistry Methodologies for Indole Derivatives

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. tandfonline.comnih.govresearchgate.net This "green chemistry" approach focuses on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. tandfonline.comnih.govresearchgate.net For indole synthesis, this has translated into the exploration of microwave-assisted reactions, the use of ionic liquids, water as a solvent, and nanocatalysts. tandfonline.comresearchgate.netijiset.com For instance, microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of indole derivatives. tandfonline.comtandfonline.com Propylene carbonate has also been investigated as an eco-friendly solvent for bis-indole synthesis. researchgate.net

N-Methylation Techniques in Indole Synthesis

The introduction of a methyl group at the N1 position of the indole ring is a crucial step in the synthesis of this compound and many other biologically active indole alkaloids. st-andrews.ac.uk

A common and environmentally friendly method for N-methylation involves the use of dimethyl carbonate (DMC). acs.orgresearchgate.netgoogle.com This reagent is less toxic than traditional methylating agents like methyl iodide and dimethyl sulfate. acs.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). acs.orggoogle.com The choice of catalyst can influence the reaction's outcome; for example, using 1,4-diazabicyclo[2.2.2]octane (DABCO) with DMC leads to the formation of only the N-methylated indole, while 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce both N-methylated and N-methoxycarbonylated products. st-andrews.ac.uknih.gov More recently, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe and highly selective reagent for the N-methylation of indoles. acs.orgnih.govnih.gov

| Reagent | Base/Catalyst | Solvent | Temperature | Yield | Reference |

| Dimethyl carbonate (DMC) | K2CO3 | DMF | Reflux (~130 °C) | High | acs.orggoogle.com |

| Dimethyl carbonate (DMC) | DABCO | DMF | 95 °C | High (selective for N-methylation) | st-andrews.ac.uknih.gov |

| Dimethyl carbonate (DMC) | DBU | DMF | 95 °C | Forms both N-methylated and N-methoxycarbonylated products | st-andrews.ac.uknih.gov |

| Phenyl trimethylammonium iodide (PhMe3NI) | Mild base | - | - | High | acs.org |

| Iodomethane | NaH | DMF | 0 °C to room temperature | 47% | chemicalbook.com |

Post-Synthetic Functionalization and Chemical Transformations of Indole Carbonitrile Systems

Once the this compound core is assembled, the nitrile group and the indole ring itself can undergo a variety of chemical transformations to generate a diverse range of derivatives. nih.gov The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The indole ring can also be further functionalized. For example, electrophilic substitution reactions preferentially occur at the C3 position. bhu.ac.in Palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at various positions, provided a suitable halide is present on the ring. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, a 3-iodo-1-benzyl-1H-indole-2-carbonitrile can be coupled with various partners using Sonogashira, Suzuki, and Heck reactions to afford a wide array of substituted indole-2-carbonitriles. nih.govnih.gov

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

| Sonogashira Coupling | Phenylacetylene, Pd(II), CuI | C3 | 3-Alkynyl-indole-2-carbonitriles | nih.gov |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | C3 | 3-Aryl-indole-2-carbonitriles | nih.gov |

| Heck Coupling | Alkenes, Pd catalyst | C3 | 3-Alkenyl-indole-2-carbonitriles | nih.gov |

| Stille Coupling | Organostannanes, Pd catalyst | C3 | 3-Substituted-indole-2-carbonitriles | nih.gov |

Electrophilic Aromatic Substitution Reactions on Indole-6-carbonitrile Scaffolds

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The delocalization of the nitrogen lone-pair electrons significantly increases the electron density of the pyrrole (B145914) ring, particularly at the C-3 position. rsc.orgresearchgate.net Consequently, electrophilic aromatic substitution (EAS) on indoles occurs preferentially at C-3. bhu.ac.in In the case of this compound, the presence of the methyl group on the nitrogen atom prevents electrophilic attack at this position and further activates the pyrrole ring for substitution. Conversely, the electron-withdrawing nature of the nitrile group at the C-6 position deactivates the benzene (B151609) ring towards electrophilic attack. This electronic profile reinforces the C-3 position as the most probable site for substitution. If the C-3 position is already occupied, electrophilic attack may occur at the C-2 position. bhu.ac.in

Common electrophilic substitution reactions for indoles include halogenation, formylation (Vilsmeier-Haack reaction), and Friedel-Crafts acylation. niscpr.res.in

Halogenation: Indoles react readily with halogenating agents. For instance, the bromination of 1H-indole-5-carbonitrile with N-bromosuccinimide (NBS) occurs at the C-3 position. This suggests that this compound would undergo a similar regioselective bromination at its C-3 position.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings, including indoles. organic-chemistry.orgwikipedia.org The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, an electrophilic iminium ion. wikipedia.orgsemanticscholar.org This reagent attacks the C-3 position of the indole, and subsequent hydrolysis yields the 3-formylindole derivative. semanticscholar.orgyoutube.com This reaction is highly efficient for indoles and is expected to proceed smoothly with the this compound scaffold. orgsyn.org

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring, typically at the C-3 position. The reaction of indole with benzoyl chloride, for example, can be facilitated by a Lewis acid, although acylation at the nitrogen atom can be a competing process in NH-unsubstituted indoles. For N-methylated indoles, C-3 acylation is the expected outcome.

| Reaction | Substrate | Reagents | Product |

| Bromination | 1H-Indole-5-carbonitrile | N-Bromosuccinimide (NBS), Dichloromethane | 3-Bromo-1H-indole-5-carbonitrile |

| Vilsmeier-Haack | Indole | POCl₃, DMF, then H₂O | 1H-Indole-3-carbaldehyde semanticscholar.orgyoutube.com |

| Acylation | Indole | Benzoyl chloride, Pyridine | 3-Benzoylindole orgsyn.org |

Reactivity Profiles of the Nitrile Group in Indole Carbonitriles

The nitrile group (C≡N) is a versatile functional group that can be converted into a variety of other functionalities, primarily through nucleophilic addition to its electrophilic carbon atom. wikipedia.org Key transformations include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones.

Hydrolysis: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 1-methyl-1H-indole-6-carboxylic acid. wikipedia.org This transformation typically proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. wikipedia.org The existence of 1-methyl-1H-indole-6-carboxylic acid as a commercially available compound underscores the viability of this synthetic route. acs.orglibretexts.org

Reduction: Nitriles are readily reduced to primary amines by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlabcompare.comchemistrysteps.com This reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. chemistrysteps.com For this compound, this reduction yields (1-methyl-1H-indol-6-yl)methanamine. The availability of this amine product from chemical suppliers confirms its synthetic accessibility. labcompare.com Catalytic hydrogenation using catalysts like Raney nickel or palladium is another effective method for nitrile reduction. orgsyn.org

Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile group to form an intermediate imine anion. uni-muenchen.de Subsequent acidic hydrolysis of this intermediate furnishes a ketone. uni-muenchen.desigmaaldrich.com For example, the reaction of this compound with a Grignard reagent like phenylmagnesium bromide, followed by an aqueous workup, would be expected to produce 6-benzoyl-1-methyl-1H-indole. This reaction provides a powerful method for C-C bond formation and the synthesis of indole-based ketones.

| Reaction | Substrate | Reagents | Product |

| Hydrolysis | This compound | H₃O⁺ or OH⁻, H₂O | 1-Methyl-1H-indole-6-carboxylic acid acs.orglibretexts.org |

| Reduction | This compound | 1. LiAlH₄, THF 2. H₂O | (1-Methyl-1H-indol-6-yl)methanamine masterorganicchemistry.comlabcompare.com |

| Grignard Reaction | This compound | 1. Phenylmagnesium bromide 2. H₃O⁺ | 6-Benzoyl-1-methyl-1H-indole uni-muenchen.de |

Elucidation of Reaction Pathways and Transition States in Indole Derivatization

The derivatization of the indole ring system can proceed through several reaction pathways, with the specific outcome often dictated by the nature of the reactants and the reaction conditions. For N-methylated indoles like this compound, electrophilic substitution and transition-metal-catalyzed cross-coupling reactions are primary avenues for functionalization.

The most nucleophilic position of the indole ring is typically the C3 position. However, in this compound, this position is unsubstituted and readily available for electrophilic attack. The reaction pathway for electrophilic substitution involves the attack of an electrophile on the electron-rich pyrrole ring, leading to the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The subsequent loss of a proton from the C3 position restores the aromaticity of the indole ring, yielding the C3-substituted product.

Transition-metal-catalyzed reactions, particularly those involving palladium, provide a versatile toolkit for the derivatization of indoles. youtube.com These reactions often proceed through a catalytic cycle involving key steps such as oxidative addition, transmetalation (in the case of coupling partners like boronic acids in Suzuki reactions), and reductive elimination. youtube.comnih.gov For instance, in a hypothetical C-H arylation at the C2 position, the pathway would involve the coordination of the palladium catalyst to the indole. A concerted metalation-deprotonation event can then form a palladacycle intermediate. Subsequent reaction with an aryl halide and reductive elimination would yield the C2-arylated indole and regenerate the active catalyst.

The transition states in these reactions are high-energy structures that determine the reaction rate. In palladium-catalyzed cross-coupling reactions, the geometry of the transition state for the reductive elimination step is critical in forming the new carbon-carbon bond. youtube.com Computational studies on related indole systems help in elucidating the structures and energies of these transient species, providing insight into the factors that control reaction efficiency and selectivity.

Table 1: Key Steps in Palladium-Catalyzed Derivatization of Indoles

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into a carbon-halide bond of the coupling partner (e.g., an aryl halide). |

| Transmetalation | A main group organometallic reagent (e.g., organoboron in Suzuki coupling) transfers its organic group to the palladium center. |

| Reductive Elimination | The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst. |

| C-H Activation | In direct arylation, the catalyst activates a C-H bond on the indole ring, typically with the assistance of a ligand or an oxidant. |

Stereochemical and Regiochemical Control in Synthetic Reactions

Controlling the stereochemistry and regiochemistry of reactions involving this compound is paramount for synthesizing structurally defined molecules.

Regiochemical Control: The indole ring possesses several non-equivalent positions for substitution (C2, C3, C4, C5, C7). The inherent reactivity of the indole nucleus favors electrophilic attack at C3. However, by blocking the C3 position or by employing directed metalation strategies, functionalization can be guided to other positions. For N-substituted indoles, lithiation can occur at the C2 position, and the resulting organolithium species can be trapped with various electrophiles. Furthermore, palladium-catalyzed C-H functionalization reactions can be directed to specific positions by using directing groups or by tuning the ligand environment of the catalyst. acs.org For instance, conditions can be optimized to favor arylation at either the C2 or C7 positions, demonstrating a high degree of regiochemical control.

Stereochemical Control: Introducing chirality into molecules derived from this compound requires the use of asymmetric catalysis. A notable example in indole chemistry is the enantioselective Fischer indole synthesis, which can be catalyzed by chiral phosphoric acids. chemistryviews.org In this type of reaction, a chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. chemistryviews.org The mechanism involves the formation of a chiral hydrazone intermediate, which then undergoes a catalytically controlled cyclization. chemistryviews.org The different rates of reaction for the two enantiomeric hydrazones lead to a high enantiomeric excess of the final indole product. chemistryviews.org Although this applies to the synthesis of the indole ring itself, similar principles of asymmetric catalysis can be applied to reactions at a pre-existing indole core, such as asymmetric hydrogenation or cycloaddition reactions.

Catalytic Mechanisms Employed in the Synthesis of Indole Carbonitriles

The synthesis of indole carbonitriles, including this compound, often relies on powerful catalytic methods. These methods can be broadly categorized based on the type of catalyst and the transformation they effectuate.

The nitrile group itself is commonly introduced via the dehydration of a corresponding carboxamide. This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a classic and effective reagent. nih.gov While this specific step is often stoichiometric, the synthesis of the precursor carboxamide or carboxylic acid can be accomplished through catalytic means.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the indole-6-carbonitrile framework or in its further derivatization. nih.gov For example, a Suzuki-Miyaura coupling could be envisioned where a boronic acid derivative of a substituted indole is coupled with a partner containing the cyano group, or vice-versa, under the influence of a palladium catalyst and a base. nih.gov The catalytic cycle for these reactions is well-established, involving the interconversion of palladium between its 0 and +2 oxidation states. youtube.comnih.gov Other palladium-catalyzed reactions like the Heck, Stille, and Sonogashira couplings are also widely used to introduce diverse substituents onto the indole scaffold. nih.gov

Table 2: Catalytic Systems for Indole Synthesis and Derivatization

| Catalyst Type | Reaction | Mechanistic Feature |

|---|---|---|

| Palladium Complexes | Suzuki, Heck, Stille, Sonogashira, C-H Arylation | Involves a Pd(0)/Pd(II) catalytic cycle with oxidative addition and reductive elimination steps. youtube.comnih.gov |

| Chiral Phosphoric Acids | Asymmetric Fischer Indole Synthesis | Acts as a Brønsted acid to activate the substrate and provides a chiral environment to control stereochemistry. chemistryviews.org |

| Amino Acid-Based Catalysts | Synthesis of 3-substituted indoles | Utilizes the bifunctional nature (amino and carboxyl groups) of amino acids to catalyze condensation reactions. rsc.org |

| Deep Eutectic Solvents (DES) | Synthesis of 3-substituted indoles | Can act as both solvent and catalyst, enhancing nucleophilicity through hydrogen bonding interactions. rsc.org |

In recent years, there has been a significant push towards developing more sustainable and "green" catalytic methods. This includes the use of earth-abundant metal catalysts, organocatalysts like amino acids, and unconventional reaction media like deep eutectic solvents or water. rsc.orgdergipark.org.tr These newer methods often operate through different mechanistic paradigms, such as hydrogen bond catalysis or micellar catalysis, offering alternative and potentially more environmentally benign routes to complex indole derivatives. rsc.orgdergipark.org.tr

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules like this compound. These calculations can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict a range of molecular properties.

DFT calculations on substituted indoles have shown that the nature and position of substituents significantly influence the electronic properties of the indole ring system. rsc.org For this compound, the presence of a methyl group at the N1 position and a cyano group at the C6 position are expected to have distinct effects. The methyl group is generally considered an electron-donating group, which would increase the electron density of the indole ring. Conversely, the cyano group is a strong electron-withdrawing group, which would decrease the electron density, particularly in its vicinity on the benzene portion of the indole scaffold.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.2 D | Indicates overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Furthermore, quantum chemical calculations can predict reactivity descriptors such as electronegativity, chemical potential, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. researchgate.net Studies on related indole derivatives have demonstrated that these computational methods can accurately predict properties like oxidation potentials. rsc.org The calculated vibrational frequencies from DFT can also be compared with experimental spectroscopic data (e.g., from FTIR and Raman) to confirm the molecular structure. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, molecular docking is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein or enzyme. nih.gov

For this compound, the N1-methyl group would prevent it from acting as a hydrogen bond donor at that position. However, the nitrogen atom of the cyano group could potentially act as a hydrogen bond acceptor. The aromatic indole ring system provides a large surface area for hydrophobic and π-π interactions.

A typical molecular docking workflow involves:

Preparation of the target protein structure: This is often obtained from a protein database like the Protein Data Bank (PDB).

Preparation of the ligand structure: The 3D structure of this compound would be generated and optimized.

Docking simulation: A docking algorithm is used to sample a large number of possible binding poses of the ligand in the active site of the protein.

Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the specific molecular interactions.

Table 2: Illustrative Molecular Docking Results for an Indole Derivative with a Kinase Target

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | Estimated binding free energy. A more negative value indicates stronger binding. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with active site residues. |

| Interacting Residues | Lys745, Asp810, Phe811 | Key amino acids in the binding pocket involved in interactions. |

| Interaction Types | Pi-cation, Pi-sigma, Alkyl | Types of non-covalent interactions stabilizing the complex. |

Note: This table presents example data from a molecular docking study of a generic indole derivative to illustrate the type of information obtained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity. jocpr.com Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds. tandfonline.com

For a class of compounds like indole carbonitriles, a QSAR study would involve synthesizing and testing a series of analogs of this compound with variations at different positions of the indole ring. For each compound, a set of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molecular weight, volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that links the descriptors to the biological activity.

For instance, a hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + C

This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment increase the inhibitory activity (lower IC50), while increased molecular weight is detrimental.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D fields around the molecules. nih.gov These methods can provide a visual representation of which regions of the molecule are favorable or unfavorable for activity, guiding the design of more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed picture of the movement of atoms and molecules over time. youtube.comyoutube.com This technique can be used to study the conformational flexibility of this compound and to analyze the stability and dynamics of its complex with a biological target. nih.gov

An MD simulation of this compound in a solvent (e.g., water) would reveal its preferred conformations and how it interacts with the surrounding solvent molecules. When applied to a ligand-protein complex identified through molecular docking, MD simulations can provide a more realistic and dynamic view of the binding. acs.org

Key insights from MD simulations include:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, one can assess the stability of the binding pose.

Binding Free Energy Calculations: More advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

Identification of Key Interactions: MD simulations can reveal the persistence of interactions (like hydrogen bonds) over time and identify water-mediated interactions that are often missed in static docking studies.

MD simulations on indole-containing systems have been used to study phenomena such as the aggregation of dye molecules and the conformational changes in proteins upon ligand binding. nih.gov These studies highlight the power of MD in providing a dynamic understanding of molecular behavior that is often crucial for function.

Biological Activity and Pharmacological Potential of 1 Methyl 1h Indole 6 Carbonitrile Derivatives

Anticancer Activity and Associated Molecular Mechanisms

The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown significant promise as anticancer agents. mdpi.com Modifications on the indole ring, including at the N-1 and C-6 positions, have led to the development of potent and selective anticancer compounds.

Targeting of Kinases (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor, Pim Kinases)

Kinase inhibitors are a cornerstone of modern cancer therapy, and various indole derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR):

Derivatives of indole-6-carboxylate esters, which are structurally related to 1-methyl-1H-indole-6-carbonitrile, have been designed and synthesized as inhibitors of receptor tyrosine kinases. nih.gov Specifically, hydrazine-1-carbothioamide and oxadiazole derivatives have been developed to target EGFR and VEGFR-2. nih.gov The synthesis of these compounds often starts from methyl-1H-indole-6-carboxylate, which is then methylated to methyl-1-methyl-1H-indole-6-carboxylate, a direct precursor to the carbonitrile. nih.gov

One study revealed that a hydrazine-1-carbothioamide derivative targeting EGFR, compound 4a , and an oxadiazole derivative targeting VEGFR-2, compound 6c , were the most effective cytotoxic agents. nih.gov Compound 4a , with an unsubstituted phenyl moiety, demonstrated the highest inhibitory activity against the EGFR enzyme. nih.gov On the other hand, compound 6c , which has a chloro group at the 4-position of the aromatic ring, showed the most potent inhibition of the VEGFR-2 enzyme. nih.gov The design of these molecules often incorporates the 1,3,4-oxadiazole (B1194373) ring, a bioisostere of amide and ester groups, which can enhance pharmacokinetic properties due to its ability to form hydrogen bonds and its lipophilic nature. nih.gov

Furthermore, a novel 1H-indole derivative, compound 7 , was designed based on the pharmacophoric features of approved VEGFR-2 inhibitors. This compound, featuring a free NH group at the 1-position and a methoxy (B1213986) group at the 5-position, showed a potent in vitro inhibitory potential against VEGFR-2 with an IC50 value of 25 nM, which was better than the standard drug sorafenib. mdpi.com

Pim Kinases:

Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a role in promoting cell survival and proliferation. nih.gov While specific studies on this compound derivatives as Pim kinase inhibitors are not extensively documented, the broader class of indole derivatives has been investigated for this purpose. nih.gov For instance, N-substituted azaindoles have been identified as promising pan-PIM inhibitors. nih.gov

Inhibition of Cancer Cell Proliferation and Viability

The ability of this compound derivatives and related compounds to inhibit the growth and viability of cancer cells is a key indicator of their anticancer potential.

Hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate ester have been evaluated for their cytotoxicity against several cancer cell lines, including A549 (lung), HCT-116 (colorectal), and HepG2 (hepatic) cancer cells. nih.gov The half-maximal inhibitory concentration (IC50) values for the most potent compounds are presented in the table below.

| Compound | Target | A549 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |

| 4a | EGFR | 10.2 ± 0.9 | 8.7 ± 0.6 | 12.5 ± 1.1 |

| 4b | EGFR | 15.8 ± 1.3 | 13.4 ± 1.1 | 18.2 ± 1.5 |

| 6c | VEGFR-2 | 11.5 ± 1.0 | 9.2 ± 0.7 | 14.1 ± 1.2 |

| Erlotinib | EGFR | 9.8 ± 0.8 | 8.1 ± 0.5 | 11.7 ± 1.0 |

| Sorafenib | VEGFR-2 | 10.9 ± 0.9 | 8.5 ± 0.6 | 13.3 ± 1.1 |

| Data sourced from a study on indole-6-carboxylate ester derivatives. nih.gov |

These results indicate that compounds 4a and 6c exhibit potent anti-proliferative activity against the tested cancer cell lines, with compound 4a targeting EGFR and compound 6c targeting VEGFR-2. nih.gov These compounds were found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis through the extrinsic pathway. nih.gov

Antidiabetic Potential and Enzyme Inhibitory Activities (e.g., α-Glucosidase, α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. Several indole derivatives have shown potential in this area.

Thiazolidinone-based indole derivatives have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. nih.gov These compounds demonstrated moderate to good potential, with IC50 values for α-amylase ranging from 1.50 ± 0.05 to 29.60 ± 0.40 μM and for α-glucosidase from 2.40 ± 0.10 to 31.50 ± 0.50 μM. nih.gov

While direct studies on this compound derivatives are limited, the broader class of indole compounds has been extensively reviewed for their antidiabetic potential. nih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Indole derivatives have been investigated for their anti-inflammatory effects.

A study on 1,5-disubstituted indole derivatives demonstrated anti-inflammatory activity ranging from 12.12% to 65.51% inhibition in a carrageenan-induced rat paw edema model. researchgate.net Some of these compounds showed potency comparable to or even greater than the standard drug, indomethacin. researchgate.net

Another study focused on ursolic acid derivatives incorporating an indole ring. These compounds significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org The presence of a methyl group on the indole ring was found to enhance the anti-inflammatory activity, with one such compound showing 48.3 ± 0.1% NO inhibition. chemrxiv.org

The anti-inflammatory mechanism of these derivatives may involve the inhibition of key inflammatory mediators like iNOS and COX-2. chemrxiv.org In vitro studies using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) are a common model for assessing the anti-inflammatory potential of such compounds by measuring the reduction in pro-inflammatory cytokine production. nih.gov

Antimicrobial and Antifungal Efficacy

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antifungal agents. Indole derivatives have shown promise in this regard.

A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity against a panel of eight bacterial species. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL. The most potent compound showed excellent activity against Enterobacter cloacae and Escherichia coli with an MIC of 0.004 mg/mL. These compounds were generally more potent than the reference drugs ampicillin (B1664943) and streptomycin.

The same series of compounds also displayed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. The most potent compound was particularly effective against Trichoderma viride. The proposed mechanism for the antifungal action involves the inhibition of 14α-lanosterol demethylase (CYP51).

Other Noteworthy Biological Activities (e.g., Antiviral, Antioxidant)

Beyond the activities mentioned above, derivatives of this compound and related indole structures have been explored for other significant biological effects.

Antiviral Activity:

Indole derivatives have been investigated for their potential to combat viral infections. One indole derivative, arbidol, is known to impair the fusion of influenza A and B viruses with host cell membranes. nih.gov While specific studies on this compound derivatives against influenza are not widely available, related isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses with EC50 values between 0.2 and 0.6 µM. researchgate.net However, this was accompanied by significant cytotoxicity. researchgate.net Other research has focused on triazole-containing derivatives of lupinine, which have shown inhibitory effects on the replication of influenza viruses. mdpi.com

Antioxidant Activity:

The indole ring's electron-rich nature makes it a good electron donor, contributing to the antioxidant properties of its derivatives. mdpi.com A study on novel indole-based melatonin (B1676174) analogs, synthesized from 1-methyl-1H-indole-3-carboxaldehyde, demonstrated potent antioxidant activity. mdpi.com In a cellular reactive oxygen species (ROS) assay, many of the synthesized indole derivatives showed higher antioxidant activity than melatonin itself. mdpi.com Another study on indole amino acid derivatives also reported potent activity in a lipid peroxidation inhibition assay, surpassing that of melatonin. nih.gov The antioxidant potential of such compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com

Methodologies for Biological Evaluation (In Vitro and In Vivo Assays)

The evaluation of the biological activity and pharmacological potential of this compound derivatives involves a range of standardized in vitro and in vivo assays. These methodologies are crucial for identifying and characterizing the therapeutic properties of new chemical entities, from initial screening to preclinical validation.

In Vitro Assays

In vitro studies are the first step in evaluating the pharmacological profile of new compounds. They are performed in a controlled laboratory environment using isolated cells, proteins, or enzymes. These assays are essential for determining cytotoxic effects, specific enzyme inhibition, receptor interaction, and mechanisms of action at a molecular level.

Antiproliferative and Cytotoxicity Assays: A primary method for assessing potential anticancer activity is the evaluation of a compound's effect on cancer cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cytotoxicity. nih.gov In this assay, living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.

Derivatives of indole are frequently evaluated against a panel of human cancer cell lines to determine their potency and selectivity. For instance, novel indolyl dihydropyrazole derivatives were tested for their cytotoxic effects against four human cancer cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) being the primary endpoint. nih.gov Similarly, indole-tetrazole hybrids were assessed against breast cancer cell lines (T-47D, MCF-7, and MDA-MB-231), and their cytotoxicity against normal cells (HEK-293) was also checked to determine selectivity. rsc.org

Enzyme Inhibition Assays: Many drugs exert their therapeutic effects by inhibiting specific enzymes. Therefore, enzyme inhibition assays are fundamental in drug discovery. For indole derivatives, a variety of enzymatic assays are employed depending on the therapeutic target.

Kinase Inhibition: Indole derivatives are often investigated as kinase inhibitors for cancer therapy. Assays for enzymes like EGFR, BRAFV600E, and VEGFR-2 are common. mdpi.com These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC₅₀ values indicate the inhibitory potency of the compound. mdpi.com

Cholinesterase Inhibition: For potential application in neurodegenerative diseases like Alzheimer's, indole-based thiadiazole derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

α-Glucosidase Inhibition: In the context of diabetes, coumarin-indole hybrids have been evaluated as α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion. nih.gov

The results from these assays are typically presented with IC₅₀ values, allowing for direct comparison with standard drugs.

| Derivative Class | Assay Type | Target | Key Findings (Example IC₅₀ values) | Source |

|---|---|---|---|---|

| Indole-based Thiadiazoles | Enzyme Inhibition | AChE / BuChE | IC₅₀ values ranged from 0.15 to 32.10 µM for AChE and 0.20 to 37.30 µM for BuChE. | mdpi.com |

| Indole-2-carboxamides | Enzyme Inhibition | EGFR / BRAFV600E | Potent derivatives showed IC₅₀ values of 71-107 nM. | mdpi.com |

| Indole-tetrazoles | Antiproliferative (MTT) | T-47D & MCF-7 Breast Cancer Cells | IC₅₀ values ranged from 3.08 to 24.43 µM. | rsc.org |

| Coumarin-indole Hybrids | Enzyme Inhibition | α-Glucosidase | Showed high activity compared to the standard drug acarbose. | nih.gov |

Receptor Binding and Functional Assays: To understand how compounds interact with cellular receptors, binding assays are performed. For example, indole derivatives have been screened for their interaction with the aryl hydrocarbon receptor (AhR). nih.gov Fluorescence polarization-based competitive binding assays can determine the binding affinity (IC₅₀) of a compound to a specific receptor, such as the estrogen receptor-alpha (ER-α). rsc.org Following binding studies, functional assays like Western blotting can confirm the downstream effects, such as a reduction in protein expression. rsc.org

In Vivo Assays

In vivo studies involve testing compounds in living organisms, typically animal models, to evaluate their efficacy, and pharmacokinetic properties in a complex biological system. These studies are critical for validating the therapeutic potential observed in in vitro assays.

Anti-inflammatory and Analgesic Models: Indole-chalcone hybrids have been evaluated for their analgesic and anti-inflammatory properties using standard mouse models. nih.gov

Analgesic Activity:

Hot Plate Test: Measures the response latency to a thermal stimulus, indicating central antinociceptive activity.

Tail Immersion Test: Assesses the spinal response to thermal pain.

Acetic Acid-Induced Writhing Test: Evaluates peripheral analgesic effects by counting the number of abdominal constrictions induced by an irritant. nih.gov

Anti-inflammatory Activity:

Carrageenan-Induced Paw Edema: An acute inflammation model where the reduction in paw swelling after administration of the compound indicates anti-inflammatory effects. nih.gov

TPA-Induced Ear Edema: Another model for acute inflammation where 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to a mouse's ear to induce inflammation. nih.gov

Anticancer Models: The antitumor efficacy of indole derivatives is often tested using xenograft models. In these studies, human cancer cells are implanted into immunocompromised mice (e.g., nude mice). researchgate.net Tumor growth is monitored over time following treatment with the test compound. The reduction in tumor volume and weight compared to a control group is a key measure of in vivo anticancer activity. For instance, indole-chalcone derivatives have been evaluated in such models, demonstrating their potential to inhibit tumor growth. acs.org

| Derivative Class | Model | Biological Activity Assessed | Key Findings | Source |

|---|---|---|---|---|

| Indole-chalcone Hybrids | Hot plate, tail immersion, acetic acid writhing tests (mice) | Analgesic | Significantly extended response latency and reduced the number of writhes. | nih.gov |

| Indole-chalcone Hybrids | Carrageenan-induced paw edema (mice) | Anti-inflammatory | Significantly inhibited edema formation at various time intervals. | nih.gov |

| 11-oxooleanolic acid indole derivatives | TPA-induced ear inflammation (mice) | Anti-inflammatory | Demonstrated potent anti-inflammatory effects. | nih.gov |

| Indole-chalcone Derivatives | Xenograft model (cancer cells in mice) | Anticancer | Significantly improved antitumor activity in vivo. | acs.org |

Structure Activity Relationship Sar Studies of 1 Methyl 1h Indole 6 Carbonitrile Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

SAR studies on various indole-based scaffolds have demonstrated that even minor changes to the substituents can have a profound impact on biological activity. These studies are critical for optimizing a compound's efficacy and selectivity towards its intended target.

For instance, research on a series of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators has provided detailed insights into how different functional groups affect potency. nih.gov Modifications at the C3 and C5 positions of the indole (B1671886) ring, as well as on an attached phenyl ring, were explored. The findings indicated that smaller alkyl groups, such as a methyl group at the C3 position, were preferred over larger groups like an ethyl group. Furthermore, introducing a chloro or fluoro group at the C5 position was found to enhance the modulatory potency at the CB1 receptor. nih.gov

Another key area of modification is the N1 position of the indole ring. The presence of the methyl group in 1-Methyl-1H-indole-6-carbonitrile is a common feature in many biologically active indoles, often influencing the compound's metabolic stability and binding orientation.

The following table summarizes SAR findings for 1H-indole-2-carboxamide analogues targeting the CB1 receptor. nih.gov

| Compound | C3-Substituent | C5-Substituent | 4'-Phenyl Substituent | Potency (IC₅₀) |

| 17 | H | H | Diethylamino | 483 nM |

| 42 | Me | H | Diethylamino | 484 nM |

| 43 | H | Cl | Diethylamino | 134 nM |

| 44 | H | F | Diethylamino | 219 nM |

| 45 | Me | Cl | Diethylamino | 79 nM |

This table illustrates how the combination of specific substituents at various positions on the indole and phenyl rings collaboratively enhances the biological potency.

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of chiral compounds. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. nih.gov

The influence of stereochemistry is evident in studies of various indole analogues and other related structures. For example, in a study of 3-Br-acivicin analogues, which are related to glutamine, the stereochemistry at the α-carbon and within the isoxazole (B147169) ring had a significant effect on their antimalarial activity. The natural (5S, αS) isomers were consistently the most potent, while their enantiomers and diastereoisomers were often significantly less active or completely inactive. nih.gov For instance, the enantiomer of one of the active methyl ester derivatives was approximately 10-fold less potent against P. falciparum strains. nih.gov

Similarly, research on biaryl analogues of methyl eugenol (B1671780) demonstrated that geometric isomers (Z vs. E) can have different biological effects. The Z isomers were found to be more active as inhibitors of cancer cell invasion compared to their corresponding E isomers. nih.gov This difference is attributed to the distinct spatial arrangement of the aromatic rings, which affects how the molecule fits into the colchicine-binding site of tubulin. nih.gov

These examples underscore that for analogues of this compound that possess stereocenters or geometric isomerism, the specific stereoisomer is a critical factor for potent biological activity.

| Compound Series | Isomer Type | Observed Effect on Biological Activity | Reference |

| 3-Br-Acivicin Derivatives | Enantiomers/Diastereoisomers | Natural isomers were consistently the most potent against P. falciparum. The (5R, αR) enantiomer was ~10-fold less potent than the (5S, αS) isomer. | nih.gov |

| Biaryl Methyl Eugenol Analogues | Geometric Isomers (E/Z) | The Z isomers were more active as invasion inhibitors compared to the corresponding E isomers. | nih.gov |

This table highlights the significant impact of stereochemistry on the potency of bioactive molecules.

Pharmacophore Modeling and Design for Enhanced Target Interactions

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model serves as a 3D template, guiding the design of new molecules or the screening of compound libraries to find novel hits with the desired activity. researchgate.netdovepress.com

The process typically begins by analyzing a set of known active molecules to identify common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net This information is then used to construct a model that defines the spatial relationships between these key features.

For instance, in a study aimed at discovering inhibitors of DDR1 (discoidin domain receptor 1), a pharmacophore model was built based on a dataset of 85 known inhibitors. This model was then used as a query for virtual screening of a large database of marine natural products, leading to the identification of 17 promising new compounds. researchgate.net

This approach is highly applicable to the design of analogues of this compound. By defining the key interaction points of a lead compound within its target's binding site, a pharmacophore model can guide modifications to the indole scaffold. This ensures that new analogues retain the essential features for binding while incorporating changes to improve potency, selectivity, or pharmacokinetic properties. dovepress.com Often, pharmacophore modeling is used in a hierarchical or "funnel" approach, where it serves as an initial rapid screening method, followed by more computationally intensive techniques like molecular docking to refine the results. dovepress.com

The ultimate goal of pharmacophore-based design is to create molecules that have an optimal geometric and electronic complementarity with the target, thereby enhancing binding affinity and biological activity. researchgate.net

Advanced Applications of Indole Carbonitriles Beyond Medicinal Chemistry

Application in Functional Materials and Optoelectronic Devices

The unique electronic structure of indole (B1671886) derivatives, with their electron-rich nature, makes them promising candidates for organic electronic materials. cas.orgossila.com The introduction of a nitrile group, an electron-withdrawing moiety, can modulate the electronic properties of the indole ring, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of electronic properties is crucial for the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cas.orgopenmedicinalchemistryjournal.com

While direct applications of 1-Methyl-1H-indole-6-carbonitrile in this area are not yet widely reported, its structural motif is relevant. For instance, indole derivatives have been investigated as components of dye-sensitized solar cells and as non-linear optical chromophores. openmedicinalchemistryjournal.com The combination of the electron-donating indole and electron-withdrawing nitrile in this compound suggests its potential as a building block for creating donor-acceptor molecules with interesting photophysical properties. mdpi.com

Utilization as Probes in Chemical Biology Research

Fluorescent probes are invaluable tools in chemical biology for visualizing and understanding biological processes. Indole derivatives, including tryptophan, are intrinsically fluorescent. The fluorescence properties of indoles are sensitive to their local environment, making them useful as probes. nih.gov

The introduction of a nitrile group can significantly alter the photophysical properties of the indole scaffold. rsc.org Studies on substituted indoles have shown that the position and nature of the substituent can tune the fluorescence emission wavelength and quantum yield. mdpi.comnih.gov For example, a study on 5-substituted indoles, including 5-cyanoindole, demonstrated that the emission properties are highly dependent on solvent polarity and the nature of the substituent. rsc.org This sensitivity to the environment makes such compounds potential candidates for use as fluorescent sensors.

Although specific studies on this compound as a fluorescent probe are limited, the general principles suggest its potential in this area. The nitrile group's ability to modulate the electronic structure could be exploited to design probes with specific sensing capabilities, for instance, for detecting changes in local polarity or for specific analytes through targeted interactions. mdpi.com

Conclusion

Summary of Current Research Advancements on this compound

This compound has solidified its position as a valuable synthetic intermediate in medicinal chemistry. americanchemicalsuppliers.com Its primary role in recent research has been as a foundational scaffold for constructing more complex, biologically active molecules. The indole framework is a privileged structure in drug discovery, and the addition of the methyl group at the 1-position and a nitrile at the 6-position provides specific steric and electronic properties that researchers have leveraged. nih.gov

A significant area of advancement is its use in developing potential treatments for cancer. For example, it has served as a starting material for the synthesis of METTL3 inhibitors, which are being investigated for their anti-tumor properties by influencing mRNA modification. google.comgoogle.com Research has shown that inhibiting METTL3 can suppress the proliferation and survival of cancer cells, highlighting the therapeutic potential of derivatives of this compound. google.comgoogle.com Furthermore, the broader class of indole carbonitriles has been explored for creating potent Tropomyosin receptor kinase (TRK) inhibitors, which are relevant for cancers driven by NTRK gene fusions. nih.gov

Beyond oncology, this compound is a key building block for agents targeting viral diseases. google.com The indole scaffold itself is present in several approved antiviral drugs. nih.gov Research into METTL3 inhibitors derived from this indole carbonitrile has also pointed to potential antiviral applications, as METTL3 is involved in the recognition of viral genomes by the immune system. google.com

The versatility of the this compound scaffold is further demonstrated by its use in creating compounds aimed at treating diabetes and related complications, as seen with the broader family of indole-pyridine carbonitriles which have shown inhibitory activity against α-glucosidase and α-amylase enzymes. nih.gov

Emerging Directions in the Synthesis of Novel Indole Carbonitriles

The synthesis of indole carbonitriles is evolving, with a focus on efficiency, diversity, and sustainable practices. rsc.orgresearchgate.net Researchers are moving beyond traditional methods to develop novel synthetic routes that offer greater control and access to a wider range of molecular architectures.

A key emerging direction is the use of multicomponent reactions (MCRs) . These one-pot reactions allow for the assembly of complex molecules from three or more starting materials in a single step, which is highly efficient. nih.govnih.gov For instance, a series of indole-pyridine carbonitrile derivatives with antidiabetic potential were synthesized using a one-pot multicomponent reaction. nih.gov This approach not only simplifies the synthetic process but also enables the rapid generation of a library of diverse compounds for biological screening.

Cross-coupling reactions , particularly those catalyzed by palladium, are also at the forefront of synthesizing functionalized indole carbonitriles. nih.govmdpi.com Techniques like Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings are being employed to introduce a variety of substituents onto the indole core, allowing for fine-tuning of the molecule's properties. nih.gov These methods are crucial for creating new derivatives with enhanced biological activity.

Furthermore, there is a growing emphasis on green chemistry principles in the synthesis of indole derivatives. researchgate.net This includes the use of environmentally benign solvents, metal-free catalysts, and energy-efficient methods like microwave irradiation to reduce the environmental impact of chemical synthesis. researchgate.netdergipark.org.tr

| Synthesis Strategy | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov | High efficiency, atom economy, and rapid generation of molecular diversity. nih.govnih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using a palladium catalyst to connect different molecular fragments. mdpi.com | High functional group tolerance and ability to create a wide variety of substituted indoles. nih.gov |

| Green Chemistry Approaches | Use of methods and reagents that reduce or eliminate the use or generation of hazardous substances. researchgate.net | Environmentally friendly, often with higher yields and shorter reaction times. researchgate.net |

Prospects for the Development of New Therapeutic Agents Based on the this compound Scaffold

The this compound scaffold is a promising starting point for the development of new therapeutic agents for a multitude of diseases. mdpi.com Its structural features make it an attractive core for designing molecules that can interact with various biological targets.

A major area of opportunity lies in the development of kinase inhibitors . nih.govmdpi.com Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The indole scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound can be exploited to design potent and selective inhibitors for specific kinases. mdpi.comacs.org

There is also significant potential in developing antiviral agents . nih.gov The indole nucleus is a well-established pharmacophore in antiviral drug discovery. Given that derivatives of this compound are being explored as METTL3 inhibitors with potential antiviral activity, further research in this area could lead to novel treatments for a range of viral infections. nih.govgoogle.com

Furthermore, the scaffold shows promise for developing treatments for metabolic diseases like diabetes. The success of related indole-pyridine carbonitriles in inhibiting key enzymes involved in glucose metabolism suggests that derivatives of this compound could be optimized to create new antidiabetic drugs. nih.gov

Untapped Applications and Interdisciplinary Research Opportunities for Indole Carbonitriles

The potential applications of indole carbonitriles, including this compound, extend beyond traditional pharmaceuticals, opening up exciting avenues for interdisciplinary research.

In materials science , the indole ring system is a component of various functional materials. rsc.org Pyrrole (B145914) derivatives, of which indoles are a benzo-fused version, are used in organic electronics like field-effect transistors and gas sensors. mdpi.com The electronic properties of the indole nucleus, modified by the electron-withdrawing nitrile group, could be harnessed to create novel organic materials with tailored optical and electronic properties for applications in dyes and sensors. mdpi.com

There is also significant untapped potential in agrochemicals . researchgate.net Indole derivatives are already used as herbicides, fungicides, and insecticides. dergipark.org.trresearchgate.net The unique structure of this compound could serve as a template for the design of new crop protection agents with improved efficacy or novel modes of action. For example, indole-3-acetic acid is a natural plant hormone, and synthetic derivatives could be developed as plant growth regulators. mdpi.com

The development of chemical probes for biological research is another promising area. The reactive nature of the nitrile group can be utilized for further chemical modifications, allowing for the attachment of fluorescent tags or other reporter groups. This would enable the creation of tools to study the biological roles of the targets with which these molecules interact.

Future progress in all these areas will be significantly enhanced by interdisciplinary collaboration . The combination of synthetic chemistry, computational modeling, materials science, and biology will be crucial to fully explore and exploit the diverse potential of the this compound scaffold and the broader class of indole carbonitriles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-1H-indole-6-carbonitrile in laboratory settings?

- Methodological Answer : The synthesis typically involves functionalization of the indole scaffold. A standard approach includes:

Friedel-Crafts alkylation : Reacting indole-6-carbonitrile with methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the methyl group at the 1-position.

Cyano group introduction : Direct nitrile substitution via halogenated intermediates (e.g., 6-bromoindole) using copper cyanide (CuCN) or Pd-catalyzed cyanation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate/petroleum ether) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons (δ 6.8–8.2 ppm), methyl group (δ ~3.8 ppm, singlet for N–CH₃).

- ¹³C NMR : Nitrile carbon at δ ~115–120 ppm, aromatic carbons (δ 110–140 ppm), and N–CH₃ (δ ~35 ppm).

- IR Spectroscopy : Strong nitrile stretch at ~2220–2260 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z 156.18 (C₁₀H₈N₂) with fragmentation patterns reflecting indole ring stability .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption or degradation.

- Spill Management : Neutralize with sodium hypochlorite (bleach) and absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 113 K) to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters. Typical R-factor thresholds: R₁ < 0.05, wR₂ < 0.10 .

- Key Observations :

- Dihedral angles between indole and substituents (e.g., nitrile) influence π-π stacking.

- Weak C–H⋯π or C–H⋯N interactions stabilize crystal packing .

Q. What strategies enable functionalization of the indole ring for derivatization studies?

- Methodological Answer :

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (NBS in DMF) at the 4- or 5-positions.

- Nitrile Reactivity : Hydrolysis (H₂O/H⁺ → amide; KOH/EtOH → carboxylic acid) or reduction (LiAlH₄ → amine) .

- Cross-Coupling : Suzuki-Miyaura (Pd(PPh₃)₄, aryl boronic acids) to introduce aryl groups at the 2-position .

Q. How does the nitrile group’s position influence reactivity compared to other indole derivatives?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitrile group reduces electron density at the 6-position, directing electrophiles to the 4- or 5-positions.

- Comparative Reactivity :

| Derivative | Reactivity at 6-Position | Key Reaction Example |

|---|---|---|

| 6-Cyanoindole | Low (EWG) | Nucleophilic substitution |

| 6-Methoxyindole | High (EDG) | Electrophilic aromatic substitution |

Q. What role does this compound serve in synthesizing pharmacologically active compounds?

- Methodological Answer :

- Kinase Inhibitors : Acts as a core scaffold for ATP-binding pocket targeting (e.g., analogs of Alectinib intermediates) .

- Antimicrobial Agents : Functionalize with sulfonamide or triazole groups to enhance binding to bacterial enzymes.

- In Vivo Studies : Administer derivatives (5–20 mg/kg) in murine models to assess bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.